molecular formula C21H21FN6O B565568 Dovitinib-d8 CAS No. 1246819-84-0

Dovitinib-d8

Cat. No.: B565568
CAS No.: 1246819-84-0
M. Wt: 400.487
InChI Key: KCOYQXZDFIIGCY-ZTQBVIQHSA-N
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Description

Chemical Identity and Role as a Stable Isotope-Labeled Internal Standard

This compound is characterized by its molecular formula C21H13D8FN6O and a molecular weight of 400.49 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature designation is 4-amino-5-fluoro-3-(6-(4-methylpiperazin-1-yl-2, 2, 3, 3, 5, 5, 6, 6-d8)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one, which reflects the specific positioning of eight deuterium atoms within the piperazine ring system. This strategic deuterium incorporation occurs at the 2, 2, 3, 3, 5, 5, 6, 6 positions of the piperazine moiety, creating a stable isotopic analog that maintains the essential chemical characteristics of the parent dovitinib molecule while providing a distinct mass signature for analytical differentiation.

The fundamental role of this compound as a stable isotope-labeled internal standard stems from its ability to serve as an ideal reference compound in liquid chromatography-tandem mass spectrometry applications. Internal standards represent chemical substances added to analytical samples in known quantities to provide a reference point for quantitative measurements. The selection of an appropriate internal standard accounts for random and systematic sources of uncertainty that arise during sample preparation or instrument fluctuation, as the ratio of analyte relative to the amount of internal standard remains independent of these variations. When measured values of the analyte are erroneously shifted above or below actual values, internal standard measurements shift in the same direction, providing crucial compensation for analytical variability.

This compound demonstrates exceptional utility in bioanalytical applications, particularly in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. The compound improves the accuracy of mass spectrometry and liquid chromatography by enabling precise quantification of dovitinib in biological samples. This precision is achieved through the isotopic dilution method, which requires the use of labeled internal standards not only for quantitation but also as internal calibrants for accurate mass measurements. The effectiveness of stable isotope-labeled internal standards, when compared to structurally related compounds, has been widely demonstrated to reduce matrix effects and provide reproducible and accurate recoveries in liquid chromatography-tandem mass spectrometry assays.

The chemical behavior of this compound remains virtually identical to the unlabeled dovitinib molecule due to the minimal impact of deuterium substitution on chemical properties. However, the higher mass afforded by the deuterium isotopes makes stable isotope-labeled analogs ideal internal standards for chromatographic methods using mass spectroscopic detection. This mass differential provides the necessary distinction for analytical separation while maintaining the essential pharmacological and chemical characteristics that ensure representative behavior during sample processing and analysis.

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Formula C21H13D8FN6O
Molecular Weight 400.49 g/mol
Deuterium Positions 2,2,3,3,5,5,6,6 on piperazine ring
Parent Drug Dovitinib
Primary Application Internal standard for mass spectrometry

The analytical advantages of this compound extend beyond simple mass differentiation to encompass improved precision and accuracy in quantitative determinations. Stable isotope-labeled compounds offer several key benefits including compensation for detector sensitivity variations, identical optimized gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry conditions, similar elution patterns, and improved selectivity due to mass differences. The use of stable isotope dilution methods provides high sensitivity and rapid quantitation capabilities that are essential for pharmaceutical analysis.

Research has demonstrated that the ratio of analyte signal to internal standard signal, when plotted against analyte concentrations in calibration solutions, results in calibration curves with improved linearity and reduced variability compared to methods not employing internal standards. In practical applications, calibration curves utilizing internal standard methodology typically achieve higher coefficients of determination, indicating superior analytical performance and reduced measurement uncertainty.

Historical Development and Rationale for Deuterium Labeling in Analytical Chemistry

The historical development of deuterium labeling in analytical chemistry represents a fundamental evolution in scientific methodology that spans nearly a century of innovation and refinement. The discovery of deuterium itself marked a pivotal moment in the understanding of atomic structure and isotopic chemistry. American chemist Harold Urey discovered deuterium in 1931, creating the foundation for future applications of this stable hydrogen isotope. Urey's groundbreaking work, which led to his Nobel Prize in Chemistry in 1934, established the scientific basis for understanding the unique properties of deuterium and its potential applications in chemical research.

Properties

IUPAC Name

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLGJSYPIOVRLQ-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration efficiency is validated using ¹H NMR, where deuterated protons appear as reduced or absent signals. For Dovitinib-d8, the disappearance of peaks corresponding to methyl groups (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm) confirms successful isotopic labeling. Quantitative ¹³C NMR further verifies deuterium incorporation at specific carbons.

Mass Spectrometry (MS)

High-resolution MS (HRMS) is indispensable for confirming the molecular ion ([M+H]⁺) and isotopic distribution. This compound exhibits a mass shift of +8 Da compared to the non-deuterated compound. For example, if dovitinib has a molecular weight of 487.57 g/mol, this compound would show a molecular ion at m/z 495.58. LC-MS/MS analysis ensures the absence of protiated impurities, which could interfere with quantitative assays.

Table 1: Key MS Parameters for this compound

ParameterValue
Molecular FormulaC₂₇H₂₂D₈FN₅O₂
Exact Mass495.58 g/mol
Ionization ModePositive ESI
Major Fragmentsm/z 396.3, 278.2, 152.1

High-Performance Liquid Chromatography (HPLC)

Purity assessment via HPLC ensures the deuterated compound is free from non-deuterated contaminants. Syninnova reports >98% purity for this compound using a C18 column with UV detection at 254 nm. The retention time is expected to match dovitinib due to similar hydrophobicity, necessitating MS detection for unambiguous identification.

Challenges in Large-Scale Synthesis

Isotopic Purity

Achieving >98% deuterium incorporation requires stringent control over reaction conditions. Incomplete deuteration or back-exchange (D → H) during workup can introduce protiated impurities. Strategies to mitigate this include:

  • Using excess deuterated reagents (e.g., D₂O, CD₃OD).

  • Conducting reactions under inert atmospheres to prevent moisture ingress.

  • Employing quenching agents to terminate exchange reactions abruptly.

Cost and Scalability

Deuteration reagents (e.g., D₂O, deuterated alkyl halides) are costly, and multi-step syntheses amplify expenses. Custom synthesis services, such as those offered by Syninnova, quote prices up to $1,580 per 10 mg, reflecting the complexity of production. Scaling up necessitates optimizing catalyst loading and solvent recovery to reduce costs.

Analytical Applications and Method Validation

Role as an Internal Standard

This compound’s near-identical physicochemical properties to dovitinib make it ideal for correcting matrix effects in LC-MS/MS assays. For example, in pharmacokinetic studies, a 100 ng/mL solution of this compound is spiked into plasma samples prior to extraction to account for recovery variability.

Validation Parameters

Regulatory guidelines require:

  • Linearity : R² ≥ 0.99 over the calibration range (1–1000 ng/mL).

  • Accuracy : 85–115% recovery for quality control samples.

  • Precision : Intra- and inter-day CV ≤15%.

Chemical Reactions Analysis

Types of Reactions

Dovitinib-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Dovitinib-d8 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

Dovitinib-d8 exerts its effects by inhibiting multiple receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR. These receptors play crucial roles in tumor growth and angiogenesis. By inhibiting these receptors, this compound disrupts the signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated analogs of kinase inhibitors are widely used as internal standards. Below is a detailed comparison of Dovitinib-d8 with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Similar Deuterated Compounds

Parameter This compound Nintedanib-d8 Imatinib-d8
Parent Drug Dovitinib (TK inhibitor) Nintedanib (VEGFR/FGFR inhibitor) Imatinib (BCR-ABL inhibitor)
Molecular Formula C21H13D8FN6O C31H25D8N5O4 C29H27D8N5O
Molecular Weight 400.49 g/mol 547.68 g/mol 505.64 g/mol
CAS Number 1246819-84-0 1624587-87-6 1092942-82-9
Primary Application Quantification of dovitinib in LC-MS Quantification of nintedanib in LC-MS Tracking imatinib metabolism in MS
Key Features Benzimidazole core; FGFR/VEGFR inhibition Indolinone scaffold; anti-fibrotic activity Benzamide backbone; targets BCR-ABL
Purity >99.00% >98.00% (estimated) >98.00% (reported)
Supplier Examples Veeprho, Cayman Chemical, GlpBio Veeprho, MedChemExpress Santa Cruz Biotechnology

Key Comparative Insights

Structural Differences this compound: Contains a benzimidazole core, contributing to its inhibition of fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs) . Nintedanib-d8: Features an indolinone scaffold, optimized for targeting tyrosine kinases involved in idiopathic pulmonary fibrosis . Imatinib-d8: Based on a benzamide structure, designed to inhibit BCR-ABL in chronic myeloid leukemia .

Analytical Utility All three compounds are used as internal standards in MS-based assays, but their specificity depends on the parent drug’s pharmacokinetic profile. For example, this compound’s deuterium labeling minimizes overlap with endogenous metabolites in plasma, enhancing sensitivity .

Deuterium Positioning The placement of deuterium atoms in this compound (likely at methyl or aromatic positions) alters its vibrational signatures and reaction kinetics, enabling distinct chromatographic separation from non-deuterated dovitinib . Similar principles apply to Nintedanib-d8 and Imatinib-d8 .

Regulatory and Commercial Considerations

  • This compound is available from multiple suppliers (e.g., Veeprho, GlpBio) with standardized quality control (COA, SDS) , whereas Nintedanib-d8 and Imatinib-d8 are less widely commercialized.

Biological Activity

Dovitinib-d8, a deuterated form of the multi-targeted tyrosine kinase inhibitor dovitinib (TKI258), is primarily utilized in scientific research to investigate its pharmacokinetics and metabolic pathways. This compound exhibits significant biological activity, particularly in the context of cancer treatment, by targeting various receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.

Target Kinases
this compound primarily inhibits several key RTKs, including:

  • Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3)
  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)
  • Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ)
  • c-KIT .

Mode of Action
The compound functions by inhibiting the kinase activity of these receptors, thereby preventing the phosphorylation and activation of downstream signaling pathways critical for cell proliferation and survival. Notably, this compound disrupts the MAPK and AKT pathways, which are essential for oncogenic processes .

This compound demonstrates various biochemical properties that contribute to its efficacy:

  • IC50 Values : The compound exhibits IC50 values ranging from 1 nM to over 200 nM against different kinases, indicating potent inhibitory effects .
  • Cellular Effects : In vitro studies have shown that this compound can inhibit cell growth and induce apoptosis in various cancer cell lines, particularly colorectal cancer cells .

Pharmacokinetics

Dovitinib is an orally active small molecule that is well-absorbed and distributed within the body. Its pharmacokinetic profile allows for effective dosing schedules in clinical settings. Research indicates that it maintains therapeutic levels in plasma, which is crucial for sustained anti-tumor activity .

Case Study: Endometrial Cancer

A phase II clinical trial evaluated the efficacy of dovitinib in patients with FGFR2-mutated endometrial cancer. The study included 53 women who received dovitinib at a dosage of 500 mg daily. Key findings included:

  • Progression-Free Survival : Approximately 31.8% of patients with FGFR2 mutations were progression-free at 18 weeks.
  • Adverse Events : Common treatment-emergent adverse events included hypertension (17%) and gastrointestinal issues .

Case Study: Breast Cancer

Another study focused on patients with FGFR-amplified breast cancer. The results indicated that:

  • Dovitinib showed antitumor activity in cell lines and xenograft models with FGFR amplification.
  • Out of 81 participants, approximately 25% exhibited stable disease or unconfirmed response after treatment .

Summary of Findings

Study FocusPopulationDosageKey Outcomes
Endometrial CancerFGFR2-mutated patients500 mg/day31.8% progression-free at 18 weeks
Breast CancerFGFR-amplified patientsVariable25% stable disease or response

Q & A

Q. What are the key physicochemical properties of Dovitinib-d8 that influence its pharmacokinetic profile?

Methodological Answer: Researchers should prioritize analyzing properties such as logP (lipophilicity), solubility in physiological buffers, and plasma protein binding affinity. These properties dictate absorption, distribution, and bioavailability. Use HPLC for purity assessment (>98% by area under the curve) and NMR for structural confirmation. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. 37°C) are critical to evaluate degradation pathways. Reference pharmacokinetic models (e.g., compartmental analysis) should integrate these properties to predict in vivo behavior .

Q. What standard protocols are recommended for synthesizing and characterizing this compound?

Methodological Answer: Synthesis should follow deuterium incorporation protocols using deuterated precursors (e.g., D₂O or deuterated solvents) under controlled inert atmospheres. Characterization requires mass spectrometry (MS) for isotopic purity (>95% deuterium enrichment) and NMR (¹H, ¹³C) to confirm structural integrity. Purity must be validated via reverse-phase HPLC with UV detection (λ = 254 nm). Reproducibility requires detailed documentation of reaction conditions (temperature, catalyst, stoichiometry) and batch-to-batch variability analysis .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo studies to evaluate this compound's off-target effects?

Methodological Answer:

  • In vitro: Use kinome-wide profiling assays (e.g., kinase panel screens at 1 µM) to identify off-target kinase inhibition. Combine with RNA-seq to assess transcriptomic changes in primary cells.
  • In vivo: Employ transgenic models (e.g., kinase-overexpressing mice) and dose-escalation studies (0.1–10 mg/kg) with plasma monitoring via LC-MS/MS. Include negative controls (vehicle) and positive controls (non-deuterated Dovitinib) to isolate isotope-specific effects. Statistical power analysis should determine cohort sizes (n ≥ 6) to ensure reproducibility .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer: Nonlinear regression models (e.g., sigmoidal Emax) are recommended for dose-response curves. Use the Akaike Information Criterion (AIC) to compare model fits. For heterogeneous data (e.g., variable tumor response in xenografts), mixed-effects models account for inter-subject variability. Report 95% confidence intervals for EC₅₀/IC₅₀ values and apply multiplicity adjustments (e.g., Bonferroni) for parallel hypothesis testing. Open-source tools like R (drc package) or GraphPad Prism facilitate analysis .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer: Systematically evaluate bioavailability limitations (e.g., plasma clearance via LC-MS/MS), tissue penetration (microdialysis), and metabolite interference (HR-MS). Use PK/PD modeling to correlate free drug concentrations with target engagement (e.g., tumor phosphoproteomics). Cross-validate findings with isotopic tracing (³H/¹⁴C-labeled this compound) in biodistribution studies. Contradictions may arise from species-specific metabolism, requiring humanized liver models or patient-derived organoids .

Q. What strategies optimize bioanalytical method validation for this compound in complex matrices?

Methodological Answer: Develop a validated LC-MS/MS method with deuterated internal standards (e.g., this compound-¹³C₆) to correct for matrix effects. Assess linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV <15%) in plasma, tissue homogenates, and cerebrospinal fluid. Include stability tests for freeze-thaw cycles and long-term storage (-80°C). Cross-validate with orthogonal techniques (e.g., ELISA for protein-bound fractions) .

Data Management and Reproducibility

Q. How should researchers manage heterogeneous data from this compound multi-omics studies?

Methodological Answer: Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use centralized databases (e.g., MetaboLights for metabolomics, PRIDE for proteomics) with standardized metadata (MIAME/MINSEQE guidelines). For genomic data, employ version-controlled pipelines (e.g., Nextflow for RNA-seq alignment). Cross-reference with clinical annotations (e.g., RECIST criteria for tumor response) and provide raw data in supplementary files .

Q. What criteria ensure reproducibility in this compound preclinical studies?

Methodological Answer: Adopt ARRIVE 2.0 guidelines for in vivo studies: report randomization methods, blinding protocols, and exclusion criteria. Share step-by-step protocols on platforms like protocols.io . For in vitro work, document passage numbers, mycoplasma testing, and culture conditions (e.g., hypoxia vs. normoxia). Use commercial reference standards (e.g., USP) for assay calibration and include replication experiments across independent labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dovitinib-d8
Reactant of Route 2
Dovitinib-d8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.